molecular formula C9H18ClN B2812218 Cyclooct-4-en-1-ylmethanamine hydrochloride CAS No. 2138816-85-8

Cyclooct-4-en-1-ylmethanamine hydrochloride

Cat. No.: B2812218
CAS No.: 2138816-85-8
M. Wt: 175.7
InChI Key: XHNMFGDMTSOSRM-ODZAUARKSA-N
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Description

Cyclooct-4-en-1-ylmethanamine hydrochloride is a chemical compound with a unique structure that includes a cyclooctene ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooct-4-en-1-ylmethanamine hydrochloride typically involves the following steps:

    Formation of the Cyclooctene Ring: The cyclooctene ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the cyclooctene ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-en-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.

Scientific Research Applications

Cyclooct-4-en-1-ylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclooct-4-en-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctylamine: Similar structure but lacks the methanamine group.

    Cyclooctene: Similar ring structure but lacks the amine group.

    Methanamine Hydrochloride: Contains the methanamine group but lacks the cyclooctene ring.

Uniqueness

Cyclooct-4-en-1-ylmethanamine hydrochloride is unique due to the combination of the cyclooctene ring and the methanamine group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Cyclooct-4-en-1-ylmethanamine hydrochloride is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure : this compound is characterized by its cyclooctene backbone with an amine functional group. The compound is typically synthesized through several steps:

  • Cyclooctene Formation : Generated via ring-closing metathesis of 1,7-octadiene using Grubbs’ catalyst.
  • Amination : The cyclooctene undergoes hydroboration-oxidation to yield cyclooctanol, which is then converted to cyclooctylamine through tosylation and nucleophilic substitution.
  • Hydrochloride Formation : The final step involves reacting cyclooctylamine with hydrochloric acid to produce the hydrochloride salt.

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of target molecules and influencing various biochemical pathways .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties by influencing apoptosis pathways. Notably, the BCL-2 family of proteins plays a significant role in regulating cell death, and compounds that modulate these proteins can enhance the efficacy of chemotherapeutics .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer Modulation of BCL-2 proteins; enhances apoptosis in cancer cells
Enzyme Interaction Acts as a probe for enzyme-substrate studies
Neurotransmitter Modulation Potential effects on neurotransmitter receptors

Case Studies

  • Study on Apoptotic Pathways :
    A study demonstrated that compounds structurally related to this compound could significantly induce apoptosis in various cancer cell lines by altering BCL-2 protein interactions. This suggests potential for developing novel anticancer therapies utilizing this compound class .
  • Enzyme Inhibition Study :
    Another investigation focused on the compound's role as a bioorthogonal probe in enzyme-substrate interactions. Results indicated that it could effectively inhibit certain enzymes involved in metabolic pathways, showcasing its utility in biochemical assays .

Research Applications

This compound has potential applications in:

  • Medicinal Chemistry : As a precursor for drug development targeting cancer and metabolic disorders.
  • Biochemical Research : Used in enzyme assays and studies involving cellular signaling pathways.
  • Synthetic Chemistry : Acts as a building block for synthesizing other complex organic molecules .

Properties

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-8-9-6-4-2-1-3-5-7-9;/h1-2,9H,3-8,10H2;1H/b2-1-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNMFGDMTSOSRM-ODZAUARKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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